molecular formula C22H24N4O3 B6586015 N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251699-40-7

N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide

货号: B6586015
CAS 编号: 1251699-40-7
分子量: 392.5 g/mol
InChI 键: QLITWOKTPNIHPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole-carboxamide scaffold. Key structural features include:

  • 4-propanamidophenylmethyl moiety: A benzyl group attached to the imidazole nitrogen, with a propanamide (–CONHCH₂CH₂CH₃) substituent at the para position, enhancing hydrogen-bonding capacity.
  • Imidazole-4-carboxamide core: A heterocyclic ring system with a carboxamide (–CONH₂) group at position 4, critical for binding to biological targets such as proteases or kinases.

属性

IUPAC Name

N-(2-ethoxyphenyl)-1-[[4-(propanoylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-21(27)24-17-11-9-16(10-12-17)13-26-14-19(23-15-26)22(28)25-18-7-5-6-8-20(18)29-4-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLITWOKTPNIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogs and Substituent Effects

The compound shares structural similarities with several imidazole-carboxamide derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent R₁ (Phenyl Group) Substituent R₂ (Benzyl Group) Key Properties/Applications
Target Compound 2-ethoxyphenyl 4-propanamidophenylmethyl Hypothesized protease inhibition (predicted)
X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) 4-tert-butylphenyl Cyclohexylamino-pyridin-3-yl SARS-CoV-2 M<sup>pro</sup> inhibitor; binding score: −8.05 kcal/mol
N-(2,4-dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide 2,4-dimethylphenyl 4-(3-methylbenzamido)phenylmethyl Predicted boiling point: 544.0±50.0 °C; pKa: 12.13±0.70
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide 3,4-dimethoxyphenyl 4-methoxyphenylpropyl Noted for synthetic accessibility; no bioactivity data provided
Key Observations:

Substituent Bulkiness: X77’s 4-tert-butylphenyl group enhances hydrophobic interactions with protease pockets, contributing to its high binding affinity (−8.05 kcal/mol) .

Hydrogen-Bonding Capacity: X77’s cyclohexylamino-pyridin-3-yl moiety forms six hydrogen bonds with SARS-CoV-2 M<sup>pro</sup> residues (e.g., Glu166, Asn142) .

Physicochemical Properties :

  • The dimethylphenyl analog exhibits a high predicted pKa (12.13±0.70), suggesting basicity under physiological conditions, whereas the target compound’s ethoxy group may lower its pKa.

Binding Affinity and Molecular Docking Insights

X77, a well-characterized analog, serves as a benchmark in molecular docking studies. Key findings include:

  • Binding Score : X77 achieves a docking score of −8.05 kcal/mol with SARS-CoV-2 M<sup>pro</sup>, comparable to other inhibitors like OUB (−8.21 kcal/mol) .
  • Interaction Residues : X77 interacts with catalytic residues (His163, Glu166) via hydrogen bonds and hydrophobic contacts .
  • Target Compound Prediction: The replacement of X77’s tert-butyl group with an ethoxy group may reduce steric complementarity, while the propanamide substituent could introduce novel interactions with polar residues.

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